An In-depth Technical Guide to Cy3-PEG3-TCO: Structure, Properties, and Applications
An In-depth Technical Guide to Cy3-PEG3-TCO: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Cy3-PEG3-TCO, a fluorescent labeling reagent crucial for advanced bioconjugation applications. Detailed experimental protocols and workflow visualizations are included to facilitate its effective use in research and development.
Core Chemical and Physical Properties
Cy3-PEG3-TCO is a specialized molecule that combines a bright and photostable cyanine 3 (Cy3) fluorophore with a flexible polyethylene glycol (PEG) linker and a highly reactive trans-cyclooctene (TCO) moiety. This tripartite structure enables the covalent labeling of biomolecules for visualization and tracking through a bioorthogonal "click chemistry" reaction.
The key functional components are:
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Cy3 (Cyanine 3): A fluorescent dye known for its bright orange-red emission, making it ideal for various fluorescence-based assays.[1]
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PEG3 (Triethylene Glycol): A short, hydrophilic spacer that enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance, and minimizes non-specific interactions.[2]
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TCO (trans-cyclooctene): A strained alkene that rapidly and specifically reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This reaction is bioorthogonal, meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes.
The quantitative properties of Cy3-PEG3-TCO are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₇H₆₇ClN₄O₆ | [4] |
| Molecular Weight | 819.52 g/mol | |
| Excitation Maximum (λex) | ~550 - 555 nm | |
| Emission Maximum (λem) | ~569 - 570 nm | |
| Appearance | Red powder | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. The PEG linker enhances aqueous solubility. | |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Reaction Mechanism: The Inverse-Demand Diels-Alder Cycloaddition
The utility of Cy3-PEG3-TCO in bioconjugation stems from the highly efficient and specific reaction between the TCO group and a tetrazine (Tz) moiety. This iEDDA reaction is characterized by its exceptionally fast kinetics and the formation of a stable covalent bond. The reaction proceeds via a [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion.
Caption: The iEDDA reaction between Cy3-PEG3-TCO and a tetrazine-modified molecule.
Experimental Protocol: Labeling of a Tetrazine-Modified Protein
This protocol outlines a general procedure for labeling a protein that has been previously functionalized with a tetrazine group using Cy3-PEG3-TCO.
Materials
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Tetrazine-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
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Cy3-PEG3-TCO
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Anhydrous DMSO or DMF
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Size-exclusion chromatography (SEC) or spin desalting columns for purification
Procedure
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Reagent Preparation:
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Immediately before use, prepare a 1-10 mM stock solution of Cy3-PEG3-TCO in anhydrous DMSO or DMF. Protect the solution from light.
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Reaction Setup:
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In a microcentrifuge tube, dilute the tetrazine-functionalized protein to a desired concentration (e.g., 1-10 µM) in an appropriate reaction buffer (e.g., PBS, pH 7.4).
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Add the Cy3-PEG3-TCO stock solution to the protein solution. A molar excess of the Cy3-PEG3-TCO (e.g., 1.5 to 5-fold) is typically used to ensure efficient labeling. The optimal ratio may need to be determined empirically.
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Incubation:
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Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic reddish-purple color of the tetrazine.
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Purification:
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Remove unreacted Cy3-PEG3-TCO using a spin desalting column or size-exclusion chromatography.
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Characterization and Storage:
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Confirm labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
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The labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.
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Experimental Workflow
The general workflow for a typical bioconjugation experiment involving the labeling of a target molecule with Cy3-PEG3-TCO is depicted below.
Caption: A generalized workflow for the labeling of a tetrazine-modified protein with Cy3-PEG3-TCO.
Applications in Research and Drug Development
The unique properties of Cy3-PEG3-TCO make it a valuable tool in various scientific disciplines:
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Fluorescence Microscopy and Imaging: Its bright and stable fluorescence allows for the visualization and tracking of labeled biomolecules in live cells and tissues.
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Flow Cytometry: Labeled cells can be identified and sorted based on their fluorescence intensity.
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Protein-Protein Interaction Studies: By labeling one protein with Cy3-PEG3-TCO and its binding partner with a different fluorophore, Förster Resonance Energy Transfer (FRET) studies can be conducted.
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Antibody-Drug Conjugate (ADC) Development: While not a therapeutic agent itself, Cy3-PEG3-TCO can be used as a fluorescent analog to track the localization and internalization of ADCs.
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Diagnostic Assays: The high sensitivity of fluorescence detection makes it suitable for the development of various immunoassays and biosensors.
